Cas no 3235-26-5 (Diethyl 2-acetamido-2-benzylpropanedioate)

Diethyl 2-acetamido-2-benzylpropanedioate structure
3235-26-5 structure
Product name:Diethyl 2-acetamido-2-benzylpropanedioate
CAS No:3235-26-5
MF:C16H21NO5
MW:307.34164
CID:1450199
PubChem ID:245812

Diethyl 2-acetamido-2-benzylpropanedioate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2-acetamido-2-benzylpropanedioate
    • AC1L6GPN
    • AC1Q63ZY
    • acetylamino-benzyl-malonic acid diethyl ester
    • diethyl(acetylamino)(benzyl)propanedioate
    • NSC58075
    • 2-Acetylamino-2-benzyl-malonic acid diethyl ester
    • Acetamino-benzyl-malonsaeure-diaethylester
    • CTK4G8567
    • CBMicro_017765
    • MLS000526135
    • diethyl (N-acetylamido)benzylmalonate
    • NCIOpen2_007434
    • Acetylamino-benzyl-malonsaeure-diaethylester
    • AC1L6GPN; AC1Q63ZY; acetylamino-benzyl-malonic acid diethyl ester; diethyl(acetylamino)(benzyl)propanedioate; NSC58075; 2-Acetylamino-2-benzyl-malonic acid diethyl ester; Acetamino-benzyl-malonsaeure-diaethylester; CTK4G8567; CBMicro_017765; MLS000526135; diethyl (N-acetylamido)benzylmalonate; NCIOpen2_007434; Acetylamino-benzyl-malonsaeure-diaethylester;
    • UIDUTRDHDVYKSF-UHFFFAOYSA-N
    • DTXSID50288912
    • SMR000116609
    • CHEMBL1573595
    • DS-000956
    • Ethyl 2-acetamido-2-benzylmalonate
    • CCG-6225
    • 3235-26-5
    • Diethyl 2-(acetylamino)-2-benzylmalonate #
    • AKOS000640173
    • BIM-0017617.P001
    • diethyl (acetylamino)(benzyl)malonate
    • HMS2493H05
    • NSC-58075
    • Diethyl 2-acetamido-2-benzylmalonate
    • Diethyl 2-acetamido-2-benzyl-propanedioate
    • Inchi: InChI=1S/C16H21NO5/c1-4-21-14(19)16(17-12(3)18,15(20)22-5-2)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,17,18)
    • InChI Key: UIDUTRDHDVYKSF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)NC(=O)C

Computed Properties

  • Exact Mass: 307.14203
  • Monoisotopic Mass: 307.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.7Ų
  • XLogP3: 2.1

Experimental Properties

  • PSA: 81.7

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd